molecular formula C13H16N4 B12724571 N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine CAS No. 84859-03-0

N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine

Cat. No.: B12724571
CAS No.: 84859-03-0
M. Wt: 228.29 g/mol
InChI Key: WQNAZHNLADXFBU-VBKFSLOCSA-N
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Description

N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrrolidine ring through an ethylidene bridge, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine typically involves the condensation of 1-ethyl-2-pyrrolidinone with 2-aminobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
  • N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Uniqueness

N-(1-Ethyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine stands out due to its unique structural features, which confer distinct chemical and biological properties

Properties

CAS No.

84859-03-0

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

(Z)-N-(1H-benzimidazol-2-yl)-1-ethylpyrrolidin-2-imine

InChI

InChI=1S/C13H16N4/c1-2-17-9-5-8-12(17)16-13-14-10-6-3-4-7-11(10)15-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)/b16-12-

InChI Key

WQNAZHNLADXFBU-VBKFSLOCSA-N

Isomeric SMILES

CCN\1CCC/C1=N/C2=NC3=CC=CC=C3N2

Canonical SMILES

CCN1CCCC1=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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